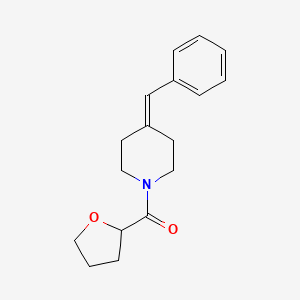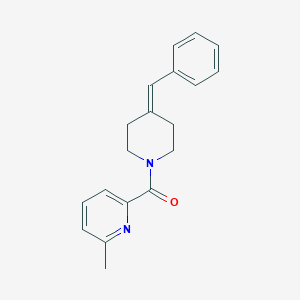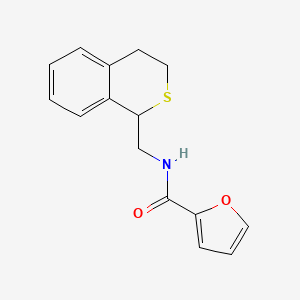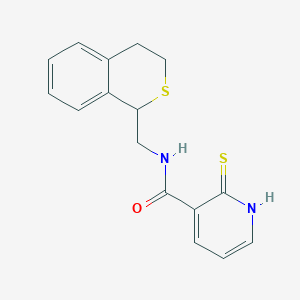
(4-Benzylidenepiperidin-1-yl)-(oxolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzylidenepiperidin-1-yl)-(oxolan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBOX-15 and has a molecular formula of C20H23NO2.
Wirkmechanismus
The mechanism of action of PBOX-15 involves its ability to bind to the DNA of cancer cells and induce DNA damage. This leads to the activation of the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells. PBOX-15 has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
PBOX-15 has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the differential expression of certain proteins in cancer cells that make them more susceptible to the effects of PBOX-15. In addition, PBOX-15 has been found to have anti-angiogenic effects, which means it can inhibit the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PBOX-15 in lab experiments is its high selectivity for cancer cells, which allows for the specific targeting of these cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a desirable outcome in cancer therapy. However, one limitation of using PBOX-15 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on PBOX-15. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its use in other areas, such as neuroprotection and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of PBOX-15 and to optimize its synthesis for improved solubility and efficacy.
Synthesemethoden
The synthesis of PBOX-15 involves the reaction of 4-benzylidenepiperidine with oxolane-2-carboxylic acid chloride in the presence of triethylamine. The reaction is carried out in a solvent, such as dichloromethane, at room temperature. The resulting product is then purified using column chromatography to obtain PBOX-15 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
PBOX-15 has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells. PBOX-15 has also been found to inhibit the growth and metastasis of cancer cells in various in vitro and in vivo models.
In addition to cancer therapy, PBOX-15 has also been investigated for its potential use in other areas, such as neuroprotection, inflammation, and infectious diseases. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PBOX-15 has also been found to have anti-inflammatory and antimicrobial properties.
Eigenschaften
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(16-7-4-12-20-16)18-10-8-15(9-11-18)13-14-5-2-1-3-6-14/h1-3,5-6,13,16H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZQMHCOQXJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)
![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)
![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)








